1-[(2,3-Dimethylcyclohexyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate
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Overview
Description
1-[(2,3-Dimethylcyclohexyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a unique structure that includes a dimethylcyclohexyl group, a carbamoyl group, and a pyridine ring substituted with a methylsulfanyl group. Its intricate molecular architecture makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3-Dimethylcyclohexyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the Dimethylcyclohexyl Intermediate: This step involves the alkylation of cyclohexane with methyl groups under specific conditions to obtain the 2,3-dimethylcyclohexyl intermediate.
Carbamoylation: The intermediate is then reacted with a carbamoyl chloride derivative to introduce the carbamoyl group.
Pyridine Ring Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process is typically scaled up from laboratory conditions to industrial reactors, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(2,3-Dimethylcyclohexyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-[(2,3-Dimethylcyclohexyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,3-Dimethylcyclohexyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(2,3-Dimethylcyclohexyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate: shares similarities with other pyridine derivatives and carbamoyl compounds.
Indole derivatives: These compounds also feature a heterocyclic ring and are known for their diverse biological activities.
Uniqueness
- The unique combination of a dimethylcyclohexyl group, a carbamoyl group, and a methylsulfanyl-substituted pyridine ring sets this compound apart from other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[1-[(2,3-dimethylcyclohexyl)amino]-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-11-7-5-9-15(12(11)2)20-16(21)13(3)23-18(22)14-8-6-10-19-17(14)24-4/h6,8,10-13,15H,5,7,9H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTQEYLJRHICFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)C(C)OC(=O)C2=C(N=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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